

# Disitamab Vedotin (RC48): A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JG-48     |           |
| Cat. No.:            | B15584820 | Get Quote |

An in-depth guide for researchers and drug development professionals on the clinical trial landscape of Disitamab Vedotin (RC48), with a comparative look at key alternatives in HER2-positive gastric and urothelial cancers.

Disitamab Vedotin, also known as RC48, is an antibody-drug conjugate (ADC) that has undergone significant clinical investigation for the treatment of HER2-expressing solid tumors. This guide provides a comprehensive overview of its clinical trial data, a comparison with other therapeutic alternatives, and detailed experimental protocols to support further research and development. It is important to note that "**JG-48**" does not appear to be a standard identifier for a therapeutic agent in publicly available clinical trial databases; the focus of this guide is on Disitamab Vedotin (RC48), which aligns with the likely intended subject of inquiry.

### **Mechanism of Action**

Disitamab Vedotin is composed of a humanized anti-HER2 monoclonal antibody, a cleavable linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE). The antibody component specifically targets and binds to HER2 receptors on the surface of tumor cells. Upon binding, the ADC is internalized, and the linker is cleaved, releasing MMAE, which then leads to cell cycle arrest and apoptosis of the cancer cell.





Click to download full resolution via product page

Figure 1: Mechanism of Action of Disitamab Vedotin (RC48).



## Comparative Clinical Trial Data: HER2-Positive Gastric Cancer

Disitamab Vedotin has been investigated as a treatment for patients with HER2-positive locally advanced or metastatic gastric or gastroesophageal junction (G/GEJ) cancer. A key comparator in this indication is Trastuzumab Deruxtecan (Enhertu), another potent anti-HER2 ADC.

| Endpoint                                   | Disitamab Vedotin<br>(RC48)                     | Trastuzumab<br>Deruxtecan<br>(Enhertu)                                  | Standard<br>Chemotherapy                                                |
|--------------------------------------------|-------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Trial                                      | NCT05980481 (Phase 2)[1][2][3]                  | DESTINY-Gastric04<br>(Phase 3)[4][5][6]                                 | DESTINY-Gastric04<br>(Control Arm)[4][7][6]                             |
| Patient Population                         | 1L HER2-<br>overexpressing la/m<br>G/GEJ cancer | 2L HER2-positive<br>unresectable/metastat<br>ic G/GEJ<br>adenocarcinoma | 2L HER2-positive<br>unresectable/metastat<br>ic G/GEJ<br>adenocarcinoma |
| Treatment                                  | DV + Toripalimab +<br>Trastuzumab               | Trastuzumab<br>Deruxtecan                                               | Ramucirumab +<br>Paclitaxel                                             |
| Objective Response<br>Rate (ORR)           | 82.4%[1][3]                                     | 44.3%[8]                                                                | 29.1%[8]                                                                |
| Median Progression-<br>Free Survival (PFS) | Not Reached[3]                                  | 6.7 months[6][8]                                                        | 5.6 months[6][8]                                                        |
| Median Overall<br>Survival (OS)            | Not Reached                                     | 14.7 months[6][8]                                                       | 11.4 months[6][8]                                                       |
| Key Grade ≥3<br>Adverse Events             | Data maturing                                   | Neutropenia (51%),<br>Anemia (13.9%),<br>Nausea (7.6%)[4][9]<br>[10]    | Neutropenia,<br>Leukopenia                                              |

Note: The data for Disitamab Vedotin is from a Phase 2 trial in the first-line setting, while the data for Trastuzumab Deruxtecan is from a Phase 3 trial in the second-line setting. Direct



comparison should be made with caution due to differences in trial design and patient populations.

## Comparative Clinical Trial Data: HER2-Positive Urothelial Carcinoma

Disitamab Vedotin has also shown significant activity in patients with HER2-positive locally advanced or metastatic urothelial carcinoma (la/mUC). A relevant comparator in the broader landscape of advanced urothelial cancer is Enfortumab Vedotin (Padcev), an ADC targeting Nectin-4. While not a direct competitor for the HER2-positive subgroup, it represents a standard of care in later-line settings.



| Endpoint                                   | Disitamab Vedotin<br>(RC48)                                              | Enfortumab Vedotin<br>(Padcev)                                                     | Standard<br>Chemotherapy                                           |
|--------------------------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| Trial                                      | RC48-C005 & RC48-<br>C009 (Combined<br>Phase 2)[11][12]                  | EV-301 (Phase 3)[13]<br>[14][15]                                                   | EV-301 (Control Arm) [13][14][15]                                  |
| Patient Population                         | HER2-positive<br>la/mUC, previously<br>treated                           | la/mUC, previously<br>treated with platinum<br>& PD-1/L1 inhibitor                 | la/mUC, previously<br>treated with platinum<br>& PD-1/L1 inhibitor |
| Treatment                                  | Disitamab Vedotin<br>Monotherapy                                         | Enfortumab Vedotin<br>Monotherapy                                                  | Chemotherapy<br>(Docetaxel, Paclitaxel,<br>or Vinflunine)          |
| Objective Response<br>Rate (ORR)           | 50.5%[12]                                                                | 40.6%[16]                                                                          | 17.9%[16]                                                          |
| Median Progression-<br>Free Survival (PFS) | 5.9 months[12]                                                           | 5.6 months[16]                                                                     | 3.7 months[16]                                                     |
| Median Overall<br>Survival (OS)            | 14.2 months[12]                                                          | 12.9 months[16]                                                                    | 9.0 months[16]                                                     |
| Key Grade ≥3<br>Adverse Events             | Peripheral sensory<br>neuropathy (18.7%),<br>Neutropenia (12.1%)<br>[12] | Rash, Hyperglycemia,<br>Neutropenia, Fatigue,<br>Anemia, Decreased<br>appetite[17] | Neutropenia, Anemia,<br>Fatigue                                    |

## Experimental Protocols Disitamab Vedotin (RC48-C005 & RC48-C009 Trials)

- Study Design: Two single-arm, open-label, multicenter Phase 2 studies.[11]
- Patient Population: Patients with HER2-positive (IHC 2+ or 3+) locally advanced or metastatic urothelial carcinoma who had progressed on at least one prior systemic chemotherapy regimen.[11]



- Intervention: Disitamab Vedotin administered intravenously at a dose of 2.0 mg/kg every two weeks.[12]
- Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee.[12]
- Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), and safety.[12]

### **Trastuzumab Deruxtecan (DESTINY-Gastric04 Trial)**

- Study Design: A randomized, open-label, multicenter Phase 3 trial.[4][5][7]
- Patient Population: Patients with HER2-positive (IHC 3+ or IHC 2+/ISH+) unresectable and/or metastatic gastric or GEJ adenocarcinoma who had progressed on a prior trastuzumab-containing regimen.[7]
- Intervention: Patients were randomized to receive either Trastuzumab Deruxtecan (6.4 mg/kg every 3 weeks) or a physician's choice of ramucirumab plus paclitaxel.[4][7]
- Primary Endpoint: Overall Survival (OS).[4][5]
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),
   Duration of Response (DoR), and safety.[6]

### **Enfortumab Vedotin (EV-301 Trial)**

- Study Design: A randomized, open-label, multicenter Phase 3 trial.[13][14]
- Patient Population: Adult patients with locally advanced or metastatic urothelial cancer who
  were previously treated with a platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.
   [13]
- Intervention: Patients were randomized to receive either Enfortumab Vedotin (1.25 mg/kg on days 1, 8, and 15 of a 28-day cycle) or chemotherapy (docetaxel, paclitaxel, or vinflunine).

  [14]
- Primary Endpoint: Overall Survival (OS).[13][14]



 Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[14]





Click to download full resolution via product page

Figure 2: Generalized Workflow of an Antibody-Drug Conjugate Clinical Trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Disitamab Vedotin Regimens Effective in HER2+ Gastric Cancer | GI Oncology Now [gioncologynow.com]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. targetedonc.com [targetedonc.com]
- 4. daiichisankyo.com [daiichisankyo.com]
- 5. ENHERTU® Demonstrated Statistically Significant and Clinically Meaningful Improvement in Overall Survival in Patients with HER2 Positive Metastatic Gastric Cancer at Interim Analysis of DESTINY-Gastric04 Phase 3 Trial BioSpace [biospace.com]
- 6. AZN And Daiichi Sankyo's ENHERTU Shows Significant Survival Benefit In Phase 3 Gastric Cancer Trial | Nasdaq [nasdaq.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Trastuzumab Deruxtecan Improves Survival Outcomes in Patients With HER2-Positive Gastric-GEJ Cancer - The ASCO Post [ascopost.com]
- 9. Trastuzumab deruxtecan in Western patients with HER2-positive advanced gastric or gastroesophageal junction cancer with disease progression on or after a trastuzumabcontaining regimen: results from a phase 2, single-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. About HER2+ Advanced Gastric Cancer [enhertuhcp.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Efficacy and Safety of Disitamab Vedotin in Patients With Human Epidermal Growth Factor Receptor 2-Positive Locally Advanced or Metastatic Urothelial Carcinoma: A Combined Analysis of Two Phase II Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. ASCO American Society of Clinical Oncology [asco.org]



- 15. EV-301 long-term outcomes: 24-month findings from the phase III trial of enfortumab vedotin versus chemotherapy in patients with previously treated advanced urothelial carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vjoncology.com [vjoncology.com]
- 17. urologytimes.com [urologytimes.com]
- To cite this document: BenchChem. [Disitamab Vedotin (RC48): A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584820#has-jg-48-undergone-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com